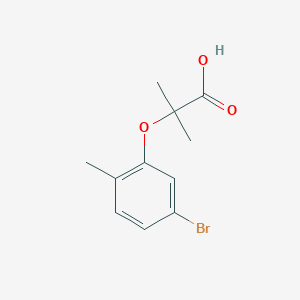methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is a labeled amino acid derivative used in various scientific research applications. It is a stable isotope-labeled compound, where carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This labeling allows for precise tracking and analysis in biochemical and molecular biology studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves multiple steps:
Fmoc Protection: The amino group of L-Arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions.
Isotope Labeling: The carbon and nitrogen atoms in the arginine molecule are replaced with carbon-13 and nitrogen-15 isotopes.
Pbf Protection: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.
Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled arginine derivative using automated peptide synthesizers.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound to achieve high isotopic purity.
Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensure the compound’s purity and isotopic labeling efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can undergo reduction reactions to form secondary amines.
Substitution: The Fmoc and Pbf protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Deprotected arginine derivatives.
Aplicaciones Científicas De Investigación
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and for studying reaction mechanisms.
Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics to study protein dynamics and interactions.
Medicine: Utilized in metabolic studies to trace arginine metabolism and its role in nitric oxide production.
Industry: Applied in the development of diagnostic assays and therapeutic peptides.
Mecanismo De Acción
The mechanism of action of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves its incorporation into peptides and proteins. The labeled isotopes allow for precise tracking and quantification using mass spectrometry. The compound targets specific molecular pathways, such as nitric oxide synthesis, by serving as a precursor for nitric oxide production.
Comparación Con Compuestos Similares
L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is unique due to its dual isotope labeling and specific protecting groups. Similar compounds include:
L-Arginine-13C6,15N4: Labeled arginine without protecting groups.
L-Arginine Na-Fmoc-Nw-Pbf: Non-labeled arginine with Fmoc and Pbf protecting groups.
L-Arginine-13C6: Arginine labeled with carbon-13 only.
L-Arginine-15N4: Arginine labeled with nitrogen-15 only.
The dual labeling of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative provides enhanced sensitivity and specificity in analytical applications compared to single-labeled or non-labeled derivatives.
Propiedades
Fórmula molecular |
C34H42N4O7S |
|---|---|
Peso molecular |
660.7 g/mol |
Nombre IUPAC |
(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C34H42N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,22,24,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t22?,24?,27?,28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 |
Clave InChI |
BFJCZZDJBJKJFA-PHRVXMGYSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)[15NH2])C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
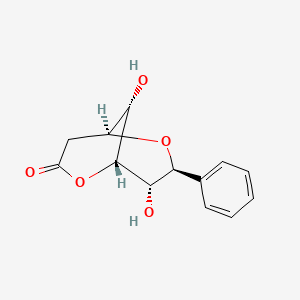
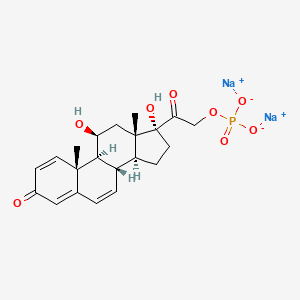
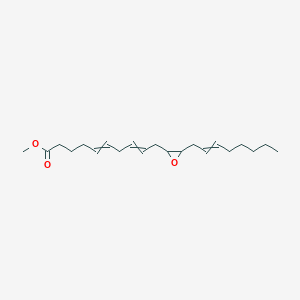
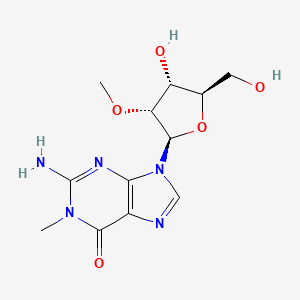
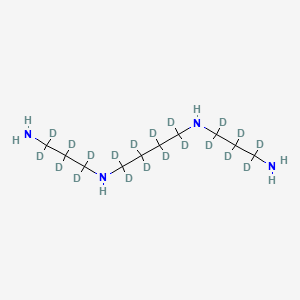
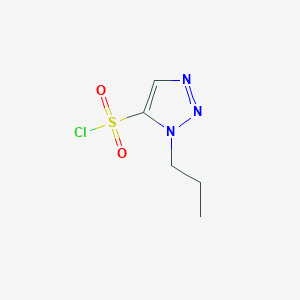
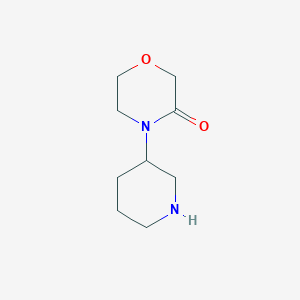
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
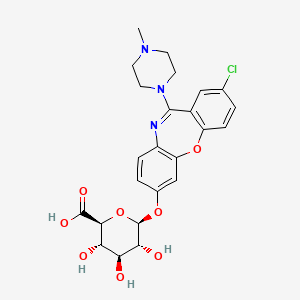
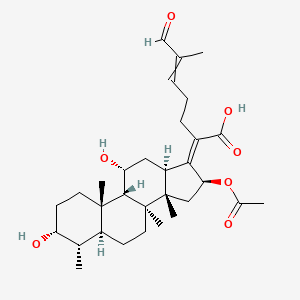
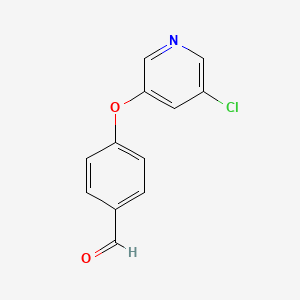
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
